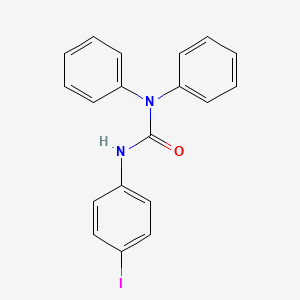
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-propoxybenzamide est un composé organique complexe caractérisé par sa structure moléculaire unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-benzyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-propoxybenzamide implique généralement plusieurs étapes, commençant par la préparation du cycle tétrahydrothiophène central. Ceci est suivi par l'introduction des groupes benzyle et propoxybenzamide par une série de réactions de substitution nucléophile et de condensation. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de benzyle, le chlorure de propoxybenzoyle et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela implique souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie et la recristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N-benzyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-propoxybenzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfone en sulfure.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme l'hydrure de lithium aluminium et les nucléophiles comme le méthylate de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du composé peut donner des sulfoxydes et des sulfones, tandis que la réduction peut produire des sulfures.
Applications de recherche scientifique
N-benzyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-propoxybenzamide a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-benzyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-propoxybenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-benzyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-éthoxybenzamide
- N-benzyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-5-(5,6,7,8-tétrahydronaphtalène-2-yl)-1,2-oxazole-3-carboxamide
Unicité
N-benzyl-N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-propoxybenzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C21H25NO4S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C21H25NO4S/c1-2-13-26-20-10-8-18(9-11-20)21(23)22(15-17-6-4-3-5-7-17)19-12-14-27(24,25)16-19/h3-11,19H,2,12-16H2,1H3 |
Clé InChI |
IQGPKARFCUBZNK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12129192.png)

![(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129206.png)
![2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129207.png)



![1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129239.png)

![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)
![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)


